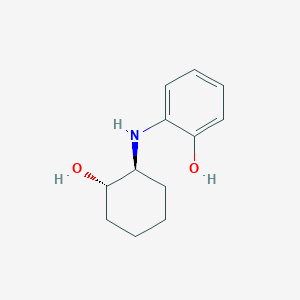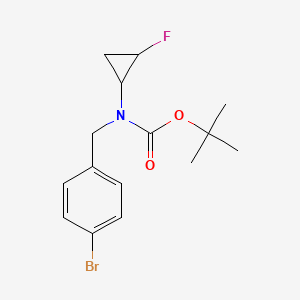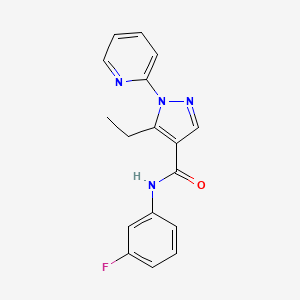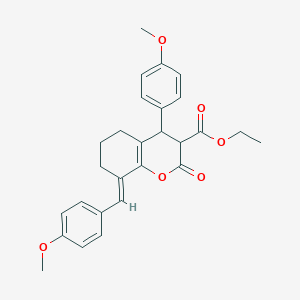![molecular formula C16H16ClNO B13364235 (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a dimethylaminomethyl group attached to a phenylmethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Lacks the dimethylaminomethyl group, which may result in different chemical and biological properties.
(4-Bromophenyl){3-[(dimethylamino)methyl]phenyl}methanone: Similar structure but with a bromine atom instead of chlorine, potentially affecting its reactivity and interactions.
(4-Chlorophenyl){3-[(methylamino)methyl]phenyl}methanone: Contains a methylamino group instead of a dimethylamino group, which may influence its chemical behavior and biological activity.
Uniqueness
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone is unique due to the presence of both the chlorophenyl and dimethylaminomethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H16ClNO |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[3-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)11-12-4-3-5-14(10-12)16(19)13-6-8-15(17)9-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
FNLBLNIPEHDQMR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)

![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)

